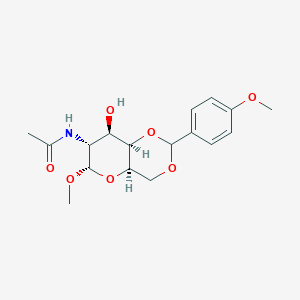

Methyl beta-D-Mannopyranoside Isopropylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

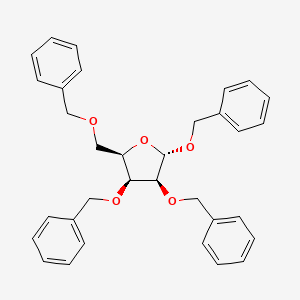

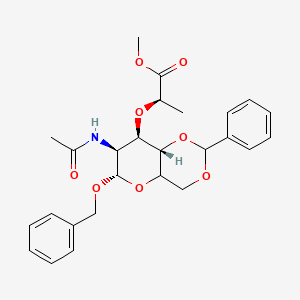

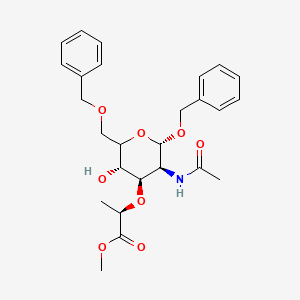

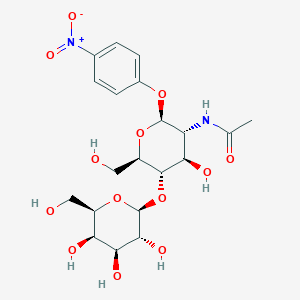

The synthesis of Methyl beta-D-Mannopyranoside Isopropylate involves complex reactions aimed at introducing or modifying functional groups to achieve the desired chemical structure. For instance, the reaction of methyl 4,6-O-isopropylidene-2,3-O-thiocarbonyl-α-D-mannoside with methyl iodide has been studied to synthesize related compounds, highlighting the intricacies of achieving specific glycosidic linkages and functionalities (Patroni et al., 1980). Another example involves the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing the use of protective groups and sulfonate intermediates in the construction of complex glycosidic structures (Awad et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Methyl beta-D-Mannopyranoside Isopropylate is used in synthesizing complex oligosaccharides, such as D-mannosyl-oligosaccharides. These compounds have applications in various biochemical and pharmaceutical research fields (Khan, Jain, & Matta, 1990).

- Research has been conducted on the synthesis of derivatives of Methyl beta-D-Mannopyranoside Isopropylate, which can be used in studying the structure and reactivity of carbohydrates (Awad, Ashry, & Schuerch, 1986).

Biological Applications

- Methyl beta-D-Mannopyranoside Isopropylate has been explored for its potential in blocking bacterial adherence, which can help in the prevention of urinary tract infections caused by Escherichia coli (Aronson et al., 1979).

Glycoprotein Synthesis

- This compound plays a role in the synthesis of glycoproteins, as it's used in the formation of thio-linked disaccharides. These are key components in the processing of N-glycoproteins, which are vital for cellular functions (Johnston & Pinto, 2000).

Pharmaceutical Research

- Methyl beta-D-Mannopyranoside Isopropylate derivatives have been synthesized as part of the efforts to create probes for enzymes involved in mammalian complex N-glycan formation. This is significant in understanding and potentially treating various diseases related to glycan processing (Tarling & Withers, 2004).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “Methyl beta-D-Mannopyranoside Isopropylate”. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak5.

Zukünftige Richtungen

“Methyl beta-D-Mannopyranoside Isopropylate” is a specialty product used for proteomics research2. Its potential applications and future directions are subject to ongoing research in the field of proteomics.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3?,4-,5+,6-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMPTGPZDFFKLG-XZCXMCBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.COC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)